Molecular Weight and Hydrogen-Bonding Capacity Distinguish the Target from N-Acetamide and N-Methyl-Imino Analogs
The target compound carries a terminal acetylurea group (MW contribution ≈ 69 Da) that is absent in the closest N-acetamide analog N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (MW 293.34 g/mol) . This structural increment adds three hydrogen-bond acceptors (HBA: 8 vs. 5 for the N-acetamide analog) and one hydrogen-bond donor, yielding a markedly higher topological polar surface area (TPSA 109.20 vs. ≈75 Ų estimated for the acetamide congener) [1]. Compared with N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea (MW 244.27 g/mol), the target is 92 Da heavier and contains an aromatic 4-ethoxyphenyl ring that doubles the number of rotatable bonds (RB: 4 vs. 2) .
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, topological polar surface area, and rotatable bond count |
|---|---|
| Target Compound Data | MW 336.37 g/mol; HBA 8; HBD 0; TPSA 109.20 Ų; clogP 0.62; RB 4 |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (MW 293.34; HBA ~5; TPSA ~75 Ų); N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea (MW 244.27; RB 2) |
| Quantified Difference | ΔMW +43 Da vs. acetamide analog; ΔMW +92 Da vs. N-methyl-imino analog; ΔTPSA ≈+34 Ų vs. acetamide analog |
| Conditions | Calculated physicochemical descriptors (clogP, TPSA) from the Sildrug ECBD database [1]; comparator molecular weights taken from vendor specification sheets . |
Why This Matters
Higher TPSA and additional H-bond acceptors directly influence aqueous solubility, passive membrane permeability, and target binding thermodynamics, making the target compound a distinct chemical entity for lead optimization campaigns.
- [1] Sildrug ECBD. EOS55561 – Basic Properties. MW: 336.37; clogP: 0.62; TPSA: 109.20; HBA: 8; HBD: 0; RB: 4. View Source
